

Thermodynamic Properties of 4-Acetylbenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Acetylbenzonitrile

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Introduction

4-Acetylbenzonitrile, a substituted aromatic compound, serves as a versatile intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. A thorough understanding of its thermodynamic properties is crucial for process optimization, reaction modeling, and ensuring the stability and purity of synthesized compounds. This technical guide provides a summary of the available thermodynamic data for **4-Acetylbenzonitrile** and outlines the standard experimental and computational methodologies for their determination.

Core Thermodynamic and Physical Properties

While extensive experimental data on the core thermodynamic properties of **4-Acetylbenzonitrile** are not readily available in the public domain, a combination of reported physical properties and computationally derived thermochemical data provides valuable insights.

Physicochemical Data

A compilation of experimentally determined physical properties for **4-Acetylbenzonitrile** is presented in Table 1. These parameters are fundamental for handling, purification, and process design.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₇ NO	[1][2]
Molecular Weight	145.16 g/mol	[1][2]
Melting Point	56-59 °C	[1][3][4]
Boiling Point	293.3 °C at 760 mmHg	[1]
Density	1.11 g/cm ³	[1]
Vapor Pressure	0.00174 mmHg at 25°C	[1]
Solubility	Soluble in chloroform, insoluble in water.	[4]

Thermochemical Data

Direct experimental values for the standard molar enthalpy of formation, standard molar entropy, and Gibbs free energy of formation for **4-Acetylbenzonitrile** are scarce. However, computational studies on related isomers provide a reliable estimate for the gas-phase standard molar enthalpy of formation.

Thermodynamic Property	Calculated Value (kJ·mol ⁻¹)	Method
Standard Molar Enthalpy of Formation (gas phase, 298.15 K)	52.4 ± 2.1	Ab initio calculations

Note: The value presented is based on high-level ab initio calculations performed in a comparative study of acetylbenzonitrile isomers.[5]

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies that can be employed to determine the key thermodynamic properties of **4-Acetylbenzonitrile**.

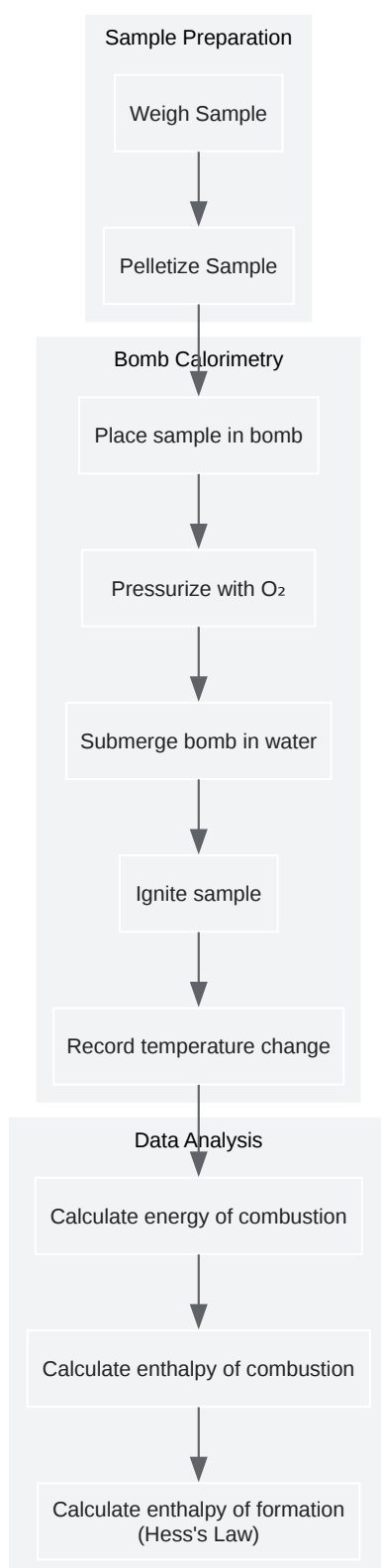
Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation of a solid organic compound like **4-Acetylbenzonitrile** can be determined from its standard massic energy of combustion, measured using a static bomb calorimeter.^{[5][6]}

Methodology:

- A pellet of a precisely weighed sample of **4-Acetylbenzonitrile** is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."
- The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.
- The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).
- The sample is ignited electrically, and the complete combustion reaction occurs.
- The temperature change of the water is meticulously recorded.
- The energy of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter.^{[7][8]}
- The standard molar enthalpy of formation is then derived from the standard molar enthalpy of combustion using Hess's Law.

A general workflow for this process is illustrated below.



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Workflow for Bomb Calorimetry.

Enthalpy of Sublimation: Calvet Microcalorimetry

The standard molar enthalpy of sublimation, which is the enthalpy change when a solid transforms directly into a gas, can be measured using a Calvet microcalorimeter.[5]

Methodology:

- A small, known mass of **4-Acetylbenzonitrile** is placed in an effusion cell within the microcalorimeter.
- The sample is heated to a specific temperature under vacuum.
- The heat flow associated with the sublimation of the sample is measured by the calorimeter's heat flux sensors.
- The enthalpy of sublimation is determined from the measured heat flow and the mass of the sublimated sample.

Vapor Pressure and Enthalpy of Vaporization/Sublimation: Knudsen Effusion Method

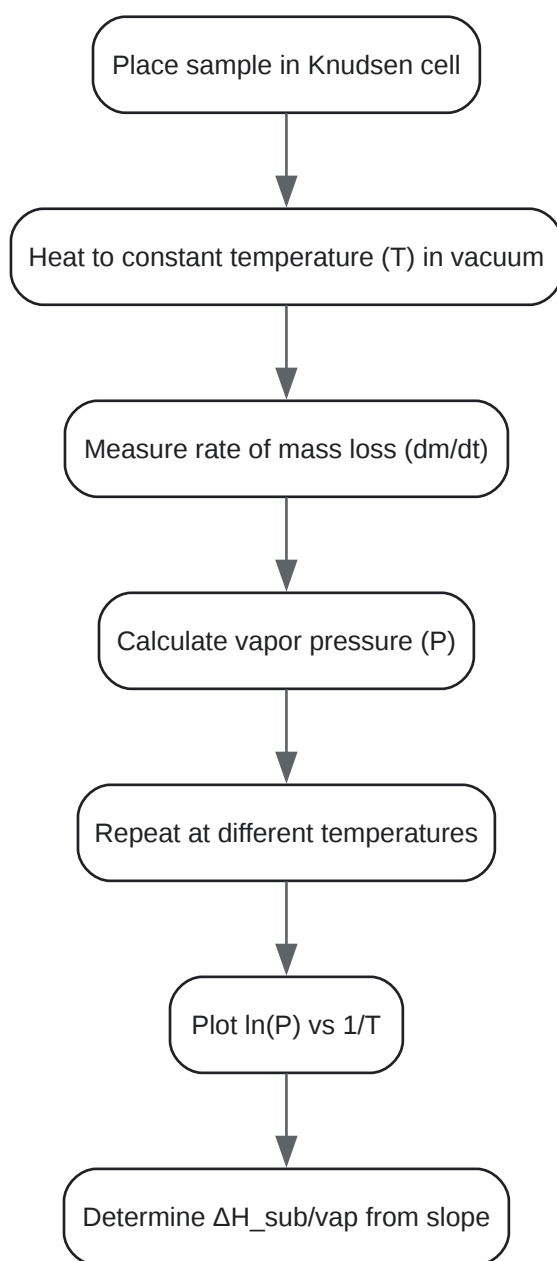
The Knudsen effusion method is a reliable technique for determining the vapor pressure of substances with low volatility.[9][10][11][12][13] From the temperature dependence of the vapor pressure, the enthalpy of sublimation or vaporization can be calculated using the Clausius-Clapeyron equation.

Methodology:

- A sample of **4-Acetylbenzonitrile** is placed in a Knudsen cell, which is a container with a small orifice of known area.
- The cell is placed in a high-vacuum chamber and heated to a constant, known temperature.
- The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured over time using a microbalance.
- The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance.

- By measuring the vapor pressure at different temperatures, the enthalpy of sublimation (for a solid) or vaporization (for a liquid) can be determined from the slope of a plot of $\ln(P)$ versus $1/T$.

The logical flow of the Knudsen effusion method is depicted below.



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Knudsen Effusion Method Workflow.

Computational Thermochemistry

In the absence of extensive experimental data, computational methods provide a powerful tool for estimating the thermodynamic properties of molecules. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can yield accurate thermochemical data.

[14]

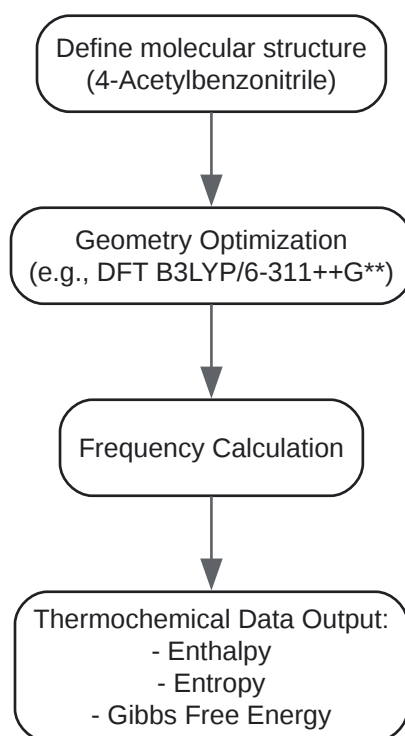
Methodology using Gaussian Software

Software packages like Gaussian are widely used for these calculations.[15][16][17][18][19]

Procedure:

- **Geometry Optimization:** The molecular structure of **4-Acetylbenzonitrile** is optimized to find its lowest energy conformation. A common method is the B3LYP functional with a suitable basis set (e.g., 6-311++G**).[14]
- **Frequency Calculation:** A frequency analysis is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the vibrational frequencies.
- **Thermochemical Analysis:** The output of the frequency calculation provides the zero-point vibrational energy, thermal corrections to energy and enthalpy, and the entropy. These values are used to calculate the standard enthalpy of formation, Gibbs free energy of formation, and heat capacity.

The computational workflow is summarized in the following diagram.



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Computational Thermochemistry Workflow.

Conclusion

This technical guide has summarized the available physical and calculated thermodynamic properties of **4-Acetylbenzonitrile**. While direct experimental thermochemical data is limited, established experimental techniques such as bomb calorimetry, Calvet microcalorimetry, and the Knudsen effusion method can be employed for their precise determination. Furthermore, computational chemistry offers a reliable alternative for obtaining a comprehensive thermodynamic profile of this important synthetic intermediate. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in their work with **4-Acetylbenzonitrile**.

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